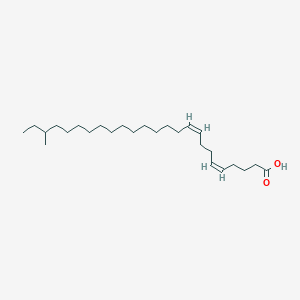
23-methyl-5Z,9Z-pentacosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23-methyl-5Z,9Z-pentacosadienoic acid (23Me-25:2) is a polyunsaturated fatty acid that has gained attention in recent years due to its potential health benefits. It is a naturally occurring fatty acid found in fish, algae, and some plants. The unique structure of 23Me-25:2 has led to research on its potential use in a variety of applications, including scientific research.
Mecanismo De Acción
The mechanism of action of 23Me-25:2 is not fully understood, but research has suggested that it may exert its effects through a variety of pathways. It has been shown to modulate the activity of certain enzymes and receptors in the body, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 23Me-25:2 has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of chronic inflammatory conditions such as arthritis. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 23Me-25:2 in lab experiments is its unique structure, which may allow for targeted effects on specific pathways or cellular processes. However, one limitation is that it is a relatively new area of research, and more studies are needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are many potential future directions for research on 23Me-25:2. One area of focus may be on its potential use in cancer treatment, as research has shown that it may have anti-cancer properties. Other areas of focus may include its potential use in cardiovascular disease prevention and as a neuroprotective agent. Further research is needed to fully understand the potential applications of 23Me-25:2 in these and other areas.
Métodos De Síntesis
23Me-25:2 can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One common method of synthesis is through the conversion of linoleic acid, a common omega-6 fatty acid, using a series of enzymatic reactions.
Aplicaciones Científicas De Investigación
23Me-25:2 has been the subject of numerous scientific studies in recent years. Research has shown that it has potential applications in a variety of fields, including cancer research, cardiovascular disease prevention, and neuroprotection.
Propiedades
Número CAS |
126201-34-1 |
|---|---|
Nombre del producto |
23-methyl-5Z,9Z-pentacosadienoic acid |
Fórmula molecular |
C26H48O2 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
(5Z,9Z)-23-methylpentacosa-5,9-dienoic acid |
InChI |
InChI=1S/C26H48O2/c1-3-25(2)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26(27)28/h8,10,16,18,25H,3-7,9,11-15,17,19-24H2,1-2H3,(H,27,28)/b10-8-,18-16- |
Clave InChI |
AMUGDUPSOQKGLS-UHFFFAOYSA-N |
SMILES isomérico |
CCC(C)CCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
SMILES canónico |
CCC(C)CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Sinónimos |
23-methyl-5,9-pentacosadienoc acid 23-MPDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



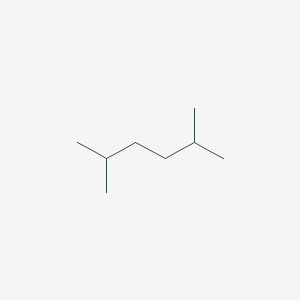
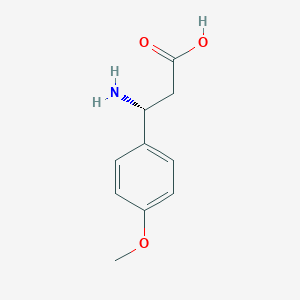
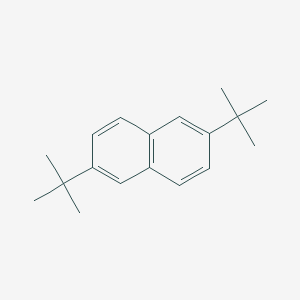
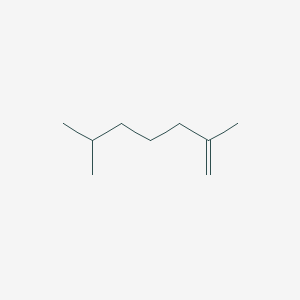
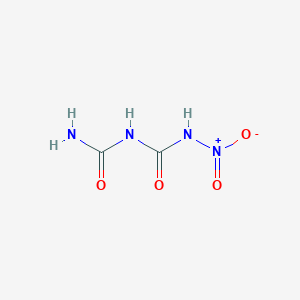
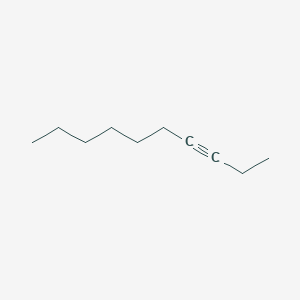
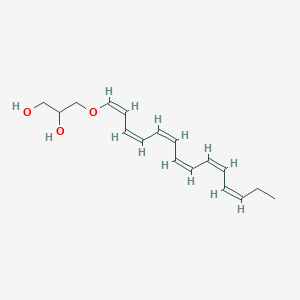
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
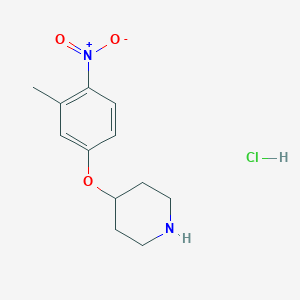
![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)

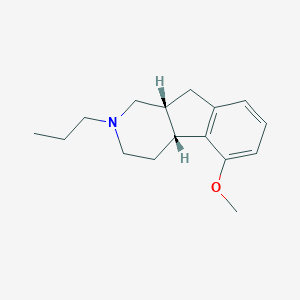
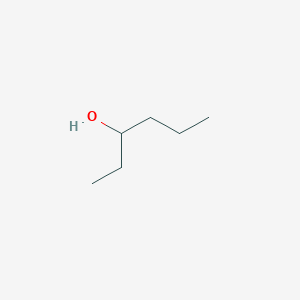
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)